molecular formula C10H11N5O2 B1292993 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1119449-51-2

3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1292993
CAS No.: 1119449-51-2
M. Wt: 233.23 g/mol
InChI Key: DEAHQDJGXXCRPW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 1119449-51-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₁N₅O₂ and a molecular weight of 233.23 g/mol . It features a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a pyridin-3-ylmethyl carboxamide moiety at position 3. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a candidate for medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-4-8-14-10(17-15-8)9(16)13-6-7-2-1-3-12-5-7/h1-3,5H,4,6,11H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAHQDJGXXCRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

The molecular formula of the compound is C10H11N5O2C_{10}H_{11}N_5O_2, with a molecular weight of approximately 219.23 g/mol. It is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

PropertyValue
Molecular FormulaC10H11N5O2C_{10}H_{11}N_5O_2
Molecular Weight219.23 g/mol
CAS Number1119449-51-2
HazardIrritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
  • Case Study : A specific derivative exhibited a notable growth inhibitory effect on several cancer cell lines with an IC50 value of 0.275 µM, which is substantially lower than that of standard chemotherapeutic agents like erlotinib (IC50 = 0.417 µM) .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Activity Against Mycobacterium tuberculosis : Some derivatives demonstrated effectiveness against monoresistant strains of Mycobacterium tuberculosis, indicating potential as a new therapeutic agent against resistant bacterial strains .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Targets : Studies suggest that oxadiazole derivatives can inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerPC-30.67
AnticancerHCT-1160.80
AnticancerACHN0.87
AntimicrobialMycobacterium tuberculosis-

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. The oxadiazole ring is known for its ability to interfere with microbial metabolism, making these derivatives promising candidates for developing new antibiotics.

1.2 Anticancer Properties

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for tumor growth and survival. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast and colon cancer cell lines, suggesting that 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide may possess anticancer activity.

Pharmacological Applications

2.1 Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

2.2 Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of oxadiazole-based compounds have led to their exploration in organic electronics, particularly as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and their charge transport properties make them suitable candidates for these applications.

3.2 Coatings and Polymers

Due to their chemical stability and resistance to environmental degradation, derivatives of 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole can be utilized in coatings and polymer formulations. These materials can enhance the durability and performance of coatings used in various industrial applications.

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study 3NeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Study 4Organic ElectronicsAchieved high efficiency in OLED devices using oxadiazole derivatives as emissive layers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide with structurally and functionally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences References
This compound C₁₀H₁₁N₅O₂ 233.23 Pyridin-3-ylmethyl, aminomethyl Reference compound; pyridine ring enhances π-π stacking potential.
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide C₁₂H₁₄N₄O₂ 246.27 3-Methylphenyl, 2-aminoethyl Bulkier aromatic substituent; higher lipophilicity (logP ~2.1).
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride C₅H₉ClN₄O₂ 192.60 Methyl group, hydrochloride salt Simplified structure; charged species improves solubility.
N-(2-Amino-2-oxoethyl)-3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide C₆H₉N₅O₃ 199.17 2-Amino-2-oxoethyl Urea-like moiety; potential for enhanced hydrogen bonding.
N-(2-Aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide C₁₅H₁₂N₄O₄ 284.27 Benzodioxol-5-yl, 2-aminoethyl Extended aromatic system; possible CNS activity due to benzodioxole.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine C₈H₆ClN₃O 195.61 Chloromethyl, pyridine Electrophilic chloromethyl group; reactivity in covalent inhibitor design.

Key Comparative Insights :

Compounds with benzodioxole or 3-methylphenyl substituents exhibit increased molecular weight and lipophilicity, which may influence membrane permeability and target binding.

Functional Group Impact: The aminomethyl group in the reference compound and its analogs (e.g., ) provides a primary amine for derivatization or salt formation, enhancing solubility in polar solvents.

The chloromethyl derivative is a reactive intermediate, useful for synthesizing covalent inhibitors targeting cysteine residues.

Commercial Availability: Several analogs, including the reference compound, are discontinued , highlighting challenges in sourcing. However, the N-(2-aminoethyl)-3-(3-methylphenyl) variant remains available for laboratory use .

Preparation Methods

Reaction Conditions

The reaction typically requires heating under reflux conditions. The amidoxime undergoes acylation followed by cyclization to form the oxadiazole ring.

Table 1: Yields from Amidoxime Heterocyclization

Reaction Type Yield (%) Notes
Amidoxime + Methyl Ester 60-90 Moderate to high yields
Amidoxime + Carboxylic Acid 50-85 Requires purification

1,3-Dipolar Cycloaddition

Another prominent method for synthesizing 1,2,4-oxadiazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

Reaction Overview

  • Starting Materials : Nitrile oxide and nitrile.
  • Catalysts : Platinum(IV) catalysts have been reported to improve yields under mild conditions.

Table 2: Yields from 1,3-Dipolar Cycloaddition

Catalyst Used Yield (%) Reaction Time
Platinum(IV) ~70 6 hours
No catalyst <30 Longer reaction

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis techniques that streamline the synthesis process by combining multiple steps into a single reaction vessel.

Method Description

This approach typically involves:

  • Reagents : A combination of amidoximes and carboxylic acids or their derivatives.
  • Conditions : Room temperature or mild heating with a base such as NaOH in DMSO.

Table 3: Comparison of One-Pot Synthesis Yields

Reaction Conditions Yield (%) Time Required
Room Temperature 70-90 24 hours
Mild Heating 80-95 12 hours

Recent studies have focused on optimizing synthetic routes to enhance yields and reduce reaction times. For instance, the use of Vilsmeier reagents for activating carboxylic acids has shown promise in achieving higher yields with simpler purification processes.

Q & A

Basic Research Question

  • X-ray Crystallography : Provides unambiguous structural confirmation, as shown for related pyrazole-carboxamide analogs in .
  • NMR Spectroscopy : Key signals include the oxadiazole C=O peak (~165 ppm in ¹³C NMR) and pyridyl CH₂ protons (~4.3 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ expected at m/z 276.1098 for C₁₁H₁₂N₅O₂).

How can computational methods predict the bioactivity of this compound against enzymatic targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). validates this approach for pyrazole-isoxazole hybrids.
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., the oxadiazole’s NH group for hydrogen bonding) .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, which are crucial for in vivo studies.

What experimental protocols evaluate the stability of this compound under varying conditions?

Advanced Research Question

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. notes that oxadiazoles are prone to hydrolysis in acidic media.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C for solid-state stability) .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced Research Question

  • Substituent Screening : Replace the pyridin-3-ylmethyl group with heterocycles (e.g., thiophene or imidazole) and test bioactivity .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to assess metabolic resistance .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity data from assays .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Byproduct Analysis : Use in-situ IR spectroscopy to detect intermediates and optimize reaction trajectories .

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